3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline

medicinal chemistry kinase inhibitor design structure–activity relationship

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (CAS 31251-31-7; molecular formula C23H16N2; molecular weight 320.39 g/mol) is a fully aromatic fused heterocyclic compound belonging to the pyrrolo[2,1-a]isoquinoline (PIq) class. Its structure incorporates a pyrrole ring annulated to an isoquinoline core, bearing a phenyl substituent at position 3 and a pyridin-4-yl group at position 2.

Molecular Formula C23H16N2
Molecular Weight 320.4 g/mol
CAS No. 31251-31-7
Cat. No. B12922574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline
CAS31251-31-7
Molecular FormulaC23H16N2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5
InChIInChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H
InChIKeyXNXANYUINWPIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (CAS 31251-31-7): Core Scaffold, Physicochemical Profile, and Procurement Context


3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (CAS 31251-31-7; molecular formula C23H16N2; molecular weight 320.39 g/mol) is a fully aromatic fused heterocyclic compound belonging to the pyrrolo[2,1-a]isoquinoline (PIq) class. Its structure incorporates a pyrrole ring annulated to an isoquinoline core, bearing a phenyl substituent at position 3 and a pyridin-4-yl group at position 2 . This scaffold is shared with marine lamellarin alkaloids and synthetic analogs that have demonstrated potent cytotoxic activity and multidrug resistance (MDR) reversal properties [1][2]. The compound is listed among commercial screening libraries as a heterocyclic small molecule of interest for kinase inhibition and anticancer research . Physicochemical descriptors computed for this structure include a calculated LogP of approximately 5.82 and a polar surface area (PSA) of 17.3 Ų, placing it in a moderately lipophilic space distinct from many more polar drug-like molecules . However, it is critical to note that peer-reviewed, compound-specific biological assay data for 31251-31-7 are extremely limited in the public domain; the majority of available information is class-level inference from structurally related pyrrolo[2,1-a]isoquinoline derivatives.

Why Generic Pyrrolo[2,1-a]isoquinoline Substitution Fails: The 3-Phenyl-2-(pyridin-4-yl) Differentiation Case


Pyrrolo[2,1-a]isoquinoline (PIq) derivatives display profound biological variability depending on the nature and position of substituents on the core scaffold. In-depth structure–activity relationship (SAR) studies on this class, including the seminal work by Maryanoff et al. on pyrroloisoquinoline antidepressants, have demonstrated that seemingly minor modifications—such as moving a phenyl group from position 1 to position 2, altering the aryl substitution pattern, or changing the pendant ring size—can drastically alter or even abolish target potency and selectivity [1]. In the MDR-reversal context, Nevskaya et al. showed that within the 1-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline series, P-glycoprotein (P-gp) inhibitory IC50 values span from sub-micromolar (0.19 µM) to inactive, dictated entirely by specific aryl and C2 substituent combinations [2]. 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (31251-31-7) distinguishes itself from the more extensively studied 1-phenyl-DHPIQ and 2-aryl-DHPIQ subclasses by its fully aromatic core and its unique 2-(pyridin-4-yl) / 3-phenyl disubstitution pattern [3]. The presence of the pyridin-4-yl moiety introduces a hydrogen-bond-accepting nitrogen atom in a position that, in analogous heterocyclic series, has been shown to modulate kinase hinge-region binding and influence aqueous solubility relative to all-phenyl congeners [1][3]. Therefore, direct substitution of this compound with a generic PIq analog lacking the 2-pyridyl and 3-phenyl arrangement cannot be assumed to preserve biological activity, target engagement, or physicochemical behavior.

Product-Specific Quantitative Differentiation Evidence for 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (31251-31-7)


Structural Differentiation: Pyridin-4-yl at C2 Versus All-Phenyl Pyrrolo[2,1-a]isoquinoline Congeners

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (31251-31-7) carries a pyridin-4-yl substituent at the C2 position and a phenyl group at C3, whereas the most extensively characterized subclasses—1-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (1-Ph-DHPIQs) and 2-aryl-DHPIQs—typically bear either a single aryl group at C1 or C2, or different aryl combinations, and are partially saturated at the 5,6-positions [1][2]. The presence of the pyridin-4-yl nitrogen in 31251-31-7 introduces a hydrogen-bond acceptor (HBA) motif that is absent in all-phenyl analogs such as 1,2-diphenyl-DHPIQ or 2-phenyl-DHPIQ derivatives. In pyrroloisoquinoline antidepressant SAR, aryl ring substitution patterns were shown to have a 'strong impact on selectivity in uptake tests (NE vs. DA vs. 5-HT),' with certain substituents (e.g., 2'-cyano, 4'-methylsulfonyl) being particularly unfavorable, while others conferred exceptional potency [3]. The pyridin-4-yl group in 31251-31-7 is topologically analogous to the 4-pyridyl moiety found in numerous approved kinase inhibitors (e.g., imatinib, sorafenib), where it engages the kinase hinge region via a canonical hydrogen bond, a feature not achievable with simple phenyl substituents [4][5]. This structural distinction provides a rational basis for selecting 31251-31-7 over all-phenyl PIq analogs in kinase-focused screening campaigns.

medicinal chemistry kinase inhibitor design structure–activity relationship heterocyclic scaffold

Physicochemical Differentiation: LogP and PSA Profile of 31251-31-7 Versus Drug-Like Pyrrolo[2,1-a]isoquinoline Derivatives

The computed LogP of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (31251-31-7) is approximately 5.82, with a polar surface area (PSA) of 17.3 Ų . These values position the compound in a distinctly high-lipophilicity, low-polarity chemical space. For comparison, the structurally related 2,3-diphenyl-1H-pyrrolo[3,2-c]quinoline (CAS 61760-45-0), a regioisomer lacking the pyridyl nitrogen, has a computed LogP of 6.05 and PSA of 28.68 Ų . The presence of the pyridin-4-yl group in 31251-31-7 reduces calculated lipophilicity by approximately 0.23 LogP units relative to the all-phenyl regioisomer, while also lowering the PSA—a combination that may reflect a different intramolecular electronic distribution. Within the broader PIq class, lead-like 1-Ph-DHPIQ derivatives such as the morpholinomethyl Mannich base 8c (from Nevskaya et al., 2024) achieve balanced profiles with experimentally determined P-gp inhibitory IC50 values of 0.45 µM and cytotoxicity IC50 values below 20 µM [1]. 31251-31-7, by contrast, lacks the saturated 5,6-bond and polar C2 substituents that contribute to the optimized ADME and potency profile of 8c, making it a more lipophilic, less functionalized starting point for medicinal chemistry elaboration. Procurement decisions should consider that 31251-31-7 offers a distinct, minimally functionalized scaffold with a pyridyl HBA handle, suitable for late-stage diversification, whereas analogs like 8c represent more advanced, polarity-optimized leads.

physicochemical profiling drug-likeness lipophilicity ADME prediction lead optimization

Class-Level Anticancer Differentiation: Pyrrolo[2,1-a]isoquinoline Scaffold Validated as Topoisomerase Inhibitor and MDR Reversal Pharmacophore

The pyrrolo[2,1-a]isoquinoline (PIq) scaffold has been validated across multiple independent studies as a privileged structure for anticancer drug discovery. The 2024 RSC Advances review by García Maza et al. comprehensively documents that fused PIq derivatives, including lamellarins and synthetic analogs, 'have emerged as compelling molecules with remarkably potent cytotoxic activity and topoisomerase inhibitors' [1]. Lamellarin D, the archetypal natural PIq, displays topoisomerase I inhibition with sub-micromolar potency and unselective kinase inhibition (CDK1, CK5, GSK3, PIM1, DYRK1A) in the sub-nanomolar range [1][2]. In the MDR-reversal domain, Nevskaya et al. (2018) demonstrated that certain 1-aryl-DHPIQ derivatives achieve sub-micromolar P-gp inhibition (best IC50: 0.19 µM) and, at non-toxic concentrations, significantly increase doxorubicin cytotoxicity in chemoresistant cells [3]. Within this class, the most potent MDR reversers typically carry electron-rich aryl substituents and polar C2 functionality—features that are partially recapitulated in 31251-31-7 through its pyridin-4-yl group, though the compound lacks the C2 aldehyde, carboxylate, or Mannich base groups that drive potency in optimized leads [3][4]. The fully aromatic core of 31251-31-7, as opposed to the 5,6-dihydro analogs, may confer distinct DNA intercalation geometry and metabolic stability, though direct evidence for this specific compound is not yet published. This class-level validation supports the procurement of 31251-31-7 as a structurally distinct entry point into the PIq anticancer space, with the caveat that compound-specific potency data remain unavailable.

anticancer topoisomerase inhibition multidrug resistance P-glycoprotein cytotoxicity

Synthetic Accessibility and Scaffold Diversification Potential of 31251-31-7 Versus Advanced DHPIQ Leads

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (31251-31-7) features a fully aromatic, non-functionalized pyrrolo[2,1-a]isoquinoline core, in contrast to the more extensively studied 5,6-dihydropyrrolo[2,1-a]isoquinoline (DHPIQ) derivatives that bear C2 aldehyde, carboxylate, or Mannich base substituents [1][2]. Synthetic routes to pyrrolo[2,1-a]isoquinolines include multi-component reactions (MCRs) of 1-aroyl dihydroisoquinolines with activated alkynes and alcohols, cyclization of appropriate precursors, and cycloaddition strategies [3][4]. The absence of reactive functional groups at C2 in 31251-31-7 means the compound presents an unadorned scaffold amenable to regioselective late-stage functionalization—electrophilic aromatic substitution, directed C–H activation, or halogenation followed by cross-coupling—to generate focused libraries. By comparison, advanced leads such as the morpholinomethyl DHPIQ 8c already incorporate a Mannich base at C2, limiting further diversification at that position [1]. For procurement decisions, 31251-31-7 offers a versatile starting point for medicinal chemistry programs requiring a pyridyl-bearing PIq template that can be systematically elaborated. However, the compound's high lipophilicity (LogP 5.82) and low PSA (17.3 Ų) suggest that synthesized derivatives may require deliberate polarity-engineering to achieve drug-like ADME properties .

synthetic chemistry scaffold diversification medicinal chemistry chemical procurement hit-to-lead

Best Research and Industrial Application Scenarios for 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline (CAS 31251-31-7)


Kinase Inhibitor Screening Library Enrichment with a Pyridyl-Functionalized PIq Scaffold

Procurement of 31251-31-7 is most justified for institutions building diversity-oriented screening libraries targeting the kinome. The compound's pyridin-4-yl moiety provides a canonical hinge-binding hydrogen bond acceptor, a feature validated across numerous approved kinase drugs, while the fully aromatic PIq core offers a geometry distinct from common indole-, pyrazolo-, and imidazo-pyridine kinase inhibitor scaffolds [1]. Inclusion of 31251-31-7 in kinase profiling panels may reveal novel selectivity fingerprints that are inaccessible to all-phenyl PIq analogs lacking the pyridyl nitrogen [2]. Users should pair procurement with biochemical kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to generate compound-specific IC50 values, as no such data currently exist in the public domain.

Medicinal Chemistry Hit Discovery: Scaffold for Late-Stage C2 Diversification Toward MDR-Reversal Agents

Given the class-validated role of PIq derivatives as P-glycoprotein (P-gp) and MRP1 inhibitors capable of resensitizing chemoresistant tumor cells to doxorubicin [1][2], 31251-31-7 serves as a strategic starting scaffold for synthesizing focused C2-functionalized libraries. The unsubstituted C2 position permits systematic introduction of aldehyde, carboxylate, nitrile, or Mannich base groups—the very substituents shown by Nevskaya et al. (2024) to optimize MDR-reversal potency in the DHPIQ series [1]. The pyridin-4-yl group at C2 in 31251-31-7 further provides a synthetic handle for N-alkylation, N-oxidation, or metal-coordination chemistry, enabling exploration of chemical space not accessible from all-phenyl PIq analogs. Resulting derivatives should be evaluated in P-gp-overexpressing cell lines (e.g., MDCK-MDR1) and in combination cytotoxicity assays with doxorubicin or paclitaxel.

Physicochemical Tool Compound for Lipophilicity-Modulated Cellular Uptake Studies in the PIq Series

With a computed LogP of 5.82 and PSA of 17.3 Ų, 31251-31-7 occupies a high-lipophilicity chemical space that contrasts sharply with more polar, lead-optimized DHPIQ derivatives [1]. This makes it a valuable comparator compound in systematic SAR studies exploring the relationship between lipophilicity, membrane permeability, and P-gp substrate recognition within the PIq class. Procurement for biophysical and ADME assay panels (LogD7.4 shake-flask determination, PAMPA permeability, microsomal stability) can generate key data to anchor computational QSPR models and guide multiparameter optimization of PIq-based drug candidates. The low PSA value also makes 31251-31-7 a useful negative control for assays where high passive permeability is expected but target engagement may be compromised by promiscuous membrane partitioning [2].

Chemical Biology Probe Development via Photoaffinity Labeling or Click Chemistry Conjugation

The synthetic versatility of 31251-31-7, with its unfunctionalized C2 position and pyridin-4-yl HBA handle, facilitates the preparation of chemical biology tool compounds. Late-stage C2 halogenation followed by Suzuki or Sonogashira cross-coupling can install alkyne or diazirine moieties for click chemistry or photoaffinity labeling applications, respectively [1]. Such probes could be deployed in target identification studies (e.g., affinity-based protein profiling, ABPP) to deconvolute the molecular targets of PIq-derived cytotoxic agents. The pyridin-4-yl group also offers the potential for biotin-streptavidin pull-down experiments after mild N-alkylation with a biotin linker. Procurement of 31251-31-7 for probe development is most appropriate for laboratories with established synthetic chemistry capabilities and access to chemoproteomics infrastructure.

Quote Request

Request a Quote for 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.